Beta-Amyloid (12-20) is a peptide fragment derived from the larger amyloid-beta peptide, which is implicated in the pathogenesis of Alzheimer’s disease. This specific fragment, consisting of amino acids 12 to 20, plays a crucial role in the aggregation processes that lead to amyloid plaque formation in the brains of affected individuals. Understanding this compound involves examining its sources, classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.
Beta-Amyloid is primarily generated from the proteolytic cleavage of the amyloid precursor protein. This protein undergoes sequential enzymatic processing by beta-secretase and gamma-secretase, leading to the formation of various amyloid-beta peptides, including the 40-amino-acid (Aβ40) and 42-amino-acid (Aβ42) forms. The fragment (12-20) is particularly significant as it encompasses critical regions that influence aggregation and neurotoxicity associated with Alzheimer’s disease .
Beta-Amyloid (12-20) can be classified as a neurotoxic peptide and an aggregation-prone fragment. It is part of a larger family of amyloid-beta peptides that are categorized based on their length and structural properties. The classification is essential for understanding its role in neurodegenerative diseases.
The synthesis of Beta-Amyloid (12-20) has evolved over the years, with various methods being developed to overcome challenges related to its aggregation propensity during synthesis. Commonly used techniques include:
The synthesis often employs a double linker system to enhance solubility and chromatographic resolution. For instance, using a lysine-based cationic tag can significantly improve yield and purity by mitigating aggregation during purification processes . The final product is typically characterized using techniques such as mass spectrometry and circular dichroism spectroscopy to confirm identity and assess structural properties.
The molecular structure of Beta-Amyloid (12-20) consists of a sequence of amino acids that can adopt various conformations depending on environmental conditions. It is known to exhibit both alpha-helical and beta-sheet structures under different conditions, which are crucial for its aggregation behavior .
Structural studies using nuclear magnetic resonance spectroscopy have indicated that the fragment may adopt a predominantly unstructured conformation in solution but can transition into more stable structures conducive to aggregation when exposed to specific conditions .
Beta-Amyloid (12-20) participates in several chemical reactions that lead to its aggregation into oligomers and fibrils. Key reactions include:
The kinetics of these reactions can be studied using thioflavin T assays, which quantify fibril formation by measuring fluorescence changes as aggregates form .
The mechanism by which Beta-Amyloid (12-20) exerts its effects involves several pathways:
Studies have shown that oligomeric forms of amyloid-beta are particularly toxic compared to fibrillar forms, indicating that smaller aggregates may play a more significant role in early Alzheimer’s pathology .
Beta-Amyloid (12-20) is typically a white powder when synthesized. It is soluble in organic solvents like dimethyl sulfoxide but exhibits limited solubility in aqueous solutions due to its hydrophobic nature.
The peptide has a high tendency to aggregate under physiological conditions, influenced by factors such as pH, temperature, and ionic strength. Its stability can be affected by these environmental conditions as well as by post-translational modifications .
Beta-Amyloid (12-20) serves several important roles in scientific research:
The beta-amyloid (12-20) fragment, encompassing residues HVQKLVFFA, represents a critical molecular recognition domain within the full-length amyloid-β (Aβ) protein. This segment exhibits remarkable conformational plasticity, transitioning between random coil, α-helix, and β-sheet structures depending on environmental conditions. When bound to anionic phospholipid membranes with high positive curvature, such as 1-palmitoyl-2-oleyl-sn-glycero-3-phospho-rac-(1-glycerol) (POPG) small unilamellar vesicles (SUVs), Aβ fragments undergo density-dependent structural transitions. At low density, the fragment adopts α-helix-rich conformations, while increased protein density promotes β-sheet formation through intermolecular association [2].
This conformational polymorphism is thermodynamically driven, with the α-helix-to-β-sheet transition occurring spontaneously under conditions favoring protein proximity. Molecular dynamics simulations reveal that the hydrophobic core (LVFFA) provides the primary driving force for structural organization, while charged residues (HVQK) mediate environmental responsiveness. The resulting β-sheet-rich conformers form thermodynamically stable oligomers containing approximately eight peptide molecules, stabilized by hydrophobic packing and hydrogen bonding networks [2] [9]. Environmental factors including pH, ionic strength, and lipid composition significantly influence conformational preference, with acidic conditions promoting β-sheet stability through charge neutralization of glutamic acid residues [9].
Table 1: Conformational Polymorphism in Aβ(12-20) Under Different Environmental Conditions
Environmental Factor | Structural Preference | Molecular Driving Force | Experimental Evidence |
---|---|---|---|
Anionic phospholipid membranes (high curvature) | α-helix (low density); β-sheet (high density) | Hydrophobic exposure at packing defects; Intermolecular H-bonding | CD spectroscopy; Thermodynamic analysis [2] |
Acidic pH (Glu protonation) | Stable β-sheet oligomers | Charge reduction; Salt bridge destabilization | MM-3D-RISM-KH computational analysis [9] |
Neutral pH | Dynamic equilibrium | Electrostatic repulsion; Solvation effects | Molecular dynamics simulations [9] |
Aqueous solution | Random coil/α-helix | Solvent exposure of hydrophilic residues | Computational and spectroscopic studies |
The oligomerization pathway of Aβ(12-20) follows a complex energy landscape characterized by distinct kinetic phases. Thermodynamic analysis using temperature-dependent circular dichroism (CD) spectroscopy reveals that β-sheet-rich oligomer formation is enthalpically driven but entropically unfavorable. The Gibbs free energy change (ΔG) for the structural transition is approximately -30 kJ/mol at physiological temperature, indicating spontaneous oligomerization under optimal conditions. The reaction enthalpy (ΔH) ranges from -150 to -200 kJ/mol, compensated by a negative entropy change (ΔS) of -400 to -600 J/mol·K, consistent with increased structural ordering during β-sheet assembly [2].
Association kinetics demonstrate marked concentration dependence, with secondary nucleation becoming dominant at elevated peptide densities. The oligomerization process follows a cooperative model where initial dimer formation acts as the rate-limiting step, followed by rapid monomer addition to form stable octamers. Computational studies using molecular mechanics combined with three-dimensional molecular theory of solvation (MM-3D-RISM-KH) show that wild-type Aβ(12-20) oligomers exhibit a near-linear decrease in association free energy per monomer as oligomer size increases, indicating thermodynamic stabilization through unilateral stacking in β-sheet arrangements [9]. Environmental perturbations significantly impact stability; protonation of solvent-exposed Glu at position 22 (analogous to Glu in longer fragments) under acidic conditions reduces association free energy by approximately 15-20% compared to neutral pH, primarily through modulation of electrostatic interactions and solvation effects [9].
Table 2: Thermodynamic Parameters of Aβ(12-20) Oligomerization
Oligomerization Stage | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Kinetic Rate Constant | Molecular Determinants |
---|---|---|---|---|---|
Monomer folding | +5 to -3 | -30 ± 5 | -100 ± 30 | 10³–10⁴ M⁻¹s⁻¹ | Intrapeptide H-bonding; Solvent reorganization |
Dimer formation | -15 ± 2 | -80 ± 10 | -200 ± 50 | 10²–10³ M⁻¹s⁻¹ | Hydrophobic contact (LVFF); Electrostatic steering |
Octamer assembly | -30 ± 3 | -180 ± 20 | -500 ± 80 | 10⁴–10⁵ M⁻¹s⁻¹ | Interpeptide β-sheet H-bonding; Sidechain zipper |
Acidic pH modification | ΔΔG = -5 ± 1 | ΔΔH = -30 ± 5 | ΔΔS = -80 ± 20 | 2-3 fold rate increase | Charge reduction; Salt bridge destabilization |
The Aβ(12-20) fragment exhibits distinct aggregation behavior compared to full-length Aβ isoforms, primarily due to the absence of flanking domains that modulate fibrillation in intact peptides. While full-length Aβ42 forms stable dodecameric (12-mer) nuclei through sequential stacking of hexameric units, Aβ(12-20) forms smaller oligomers (typically 6-8 monomers) without progressing to mature fibrils under physiological conditions. This difference originates from the missing N-terminal domain (residues 1-11) that contributes to structural disorder in fibrils, and the absent C-terminal hydrophobic domain (residues 21-40/42) that drives hydrophobic collapse and β-sheet stacking in full-length Aβ [4].
Structurally, Aβ(12-20) lacks the defining cross-β architecture characteristic of full-length amyloid fibrils. Cryo-EM analyses of Aβ42 fibrils reveal a double-layer β-sheet structure with residues 12-24 and 30-40 forming parallel β-sheets connected by a turn at residues 25-29, creating a hydrophobic core stabilized by D23-K28 salt bridges [4]. In contrast, Aβ(12-20) oligomers display simpler β-hairpin motifs without the complex quaternary packing observed in full-length fibrils. Functionally, this structural difference translates to distinct biomarker behaviors; while plasma Aβ42 concentration decreases by >15% after 6 hours at ambient temperature due to aggregation-related instability, Aβ(12-20) maintains greater stability but does not serve as a reliable biomarker due to its presence in multiple aggregation states [8].
Table 3: Structural and Functional Comparison of Aβ(12-20) with Full-Length Isoforms
Property | Aβ(12-20) Fragment | Full-Length Aβ42 | Full-Length Aβ40 | Functional Implications |
---|---|---|---|---|
Core Structural Domains | HVQKLVFFA (Hydrophobic core with charged N-terminus) | 1-42: Hydrophobic C-terminus; Central hydrophobic cluster; Charged N-terminus | 1-40: Similar to Aβ42 but missing I41-A42 | Aβ(12-20) lacks fibrillogenic termini |
Quaternary Structure | β-hairpin oligomers (6-8 monomers) | Double-layer cross-β; Protofilament pairs | Single-layer cross-β; Single protofilament | Limited stacking in fragment |
Thermodynamic Stability (ΔG oligomerization) | -30 ± 3 kJ/mol | -60 ± 5 kJ/mol | -55 ± 5 kJ/mol | Reduced stability in fragment |
Biomarker Stability in Plasma | Moderate (10-15% degradation in 24h) | Low (>15% decrease in 6h at 23°C) | Low (>15% decrease in 6h at 23°C) | Diagnostic utility differences [8] |
Oligomerization Nucleus | Tetramer (bent structure) | Hexamer (planar) → Dodecamer (stacked) | Tetramer (ring structure) | Different nucleation mechanisms [4] |
The central hydrophobic cluster (residues 17-21, LVFFA) exhibits enhanced solvent exposure in Aβ(12-20) compared to full-length isoforms, increasing its availability for membrane interactions. This explains the fragment's heightened sensitivity to lipid compositions and membrane curvature, whereas full-length Aβ aggregation is more influenced by global stability factors and C-terminal interactions. Additionally, the absence of the C-terminal domain in Aβ(12-20) eliminates the structural transition from α-helix to β-sheet observed in residues 31-42 of Aβ42 during oligomerization, fundamentally altering the aggregation pathway [4] [9]. Consequently, Aβ(12-20) serves as a valuable model for studying specific molecular recognition events in amyloidogenesis but does not recapitulate the full structural complexity or neurotoxic mechanisms associated with full-length amyloid oligomers and fibrils.
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